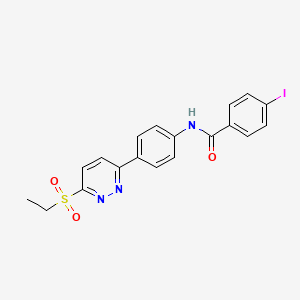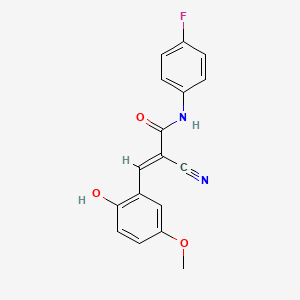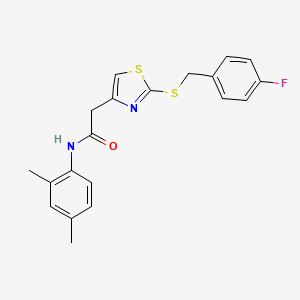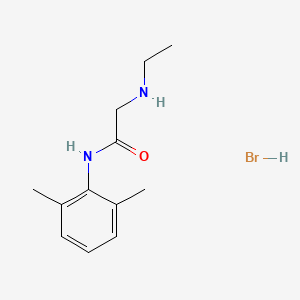
(E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C28H21N3O5 and its molecular weight is 479.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds closely related to (E)-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate have been synthesized and demonstrated significant anticancer activity against various human cancer cell lines including prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) cancers. These compounds were evaluated using the standard MTT assay method, which provides a quantitative assessment of cell viability and growth inhibition. Additionally, their photophysical properties, such as UV and fluorescence, have been discussed, indicating potential applications in imaging and diagnostic tools in medical research (J. A. Kumar et al., 2013).
Microbial Activity
Another aspect of the research on related compounds includes their microbial activity. Novel derivatives have been synthesized and tested against various bacterial strains including B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans. These studies compare the microbial activity of synthesized compounds with reference drugs such as tetracycline and nystatin, providing insights into their potential use as antimicrobial agents (M. S. Mostafa, N. M. El-Salam, O. Alothman, 2013).
Synthesis and Structural Analysis
Research also focuses on the synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in catalysis and material science. The formation of these complexes, their structural confirmation through various spectroscopic methods, and the discussion on their potential applications highlight the versatility of these compounds in scientific research (E. Budzisz, M. Małecka, B. Nawrot, 2004).
Antimicrobial and Antitumor Activities
Further, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown potent antioxidant and antihyperglycemic agents. These compounds have been evaluated for in vitro antioxidant activity and in vivo antihyperglycemic activity, showcasing their potential in developing new therapeutic agents (R. Kenchappa et al., 2017).
Propiedades
IUPAC Name |
[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5/c1-18-25(26(32)31(30(18)2)21-12-4-3-5-13-21)29-17-20-11-7-9-15-24(20)36-28(34)22-16-19-10-6-8-14-23(19)35-27(22)33/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFLPSAAJPVJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
![1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2987043.png)

![3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2987048.png)


